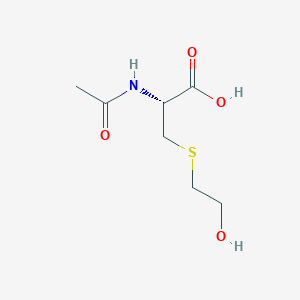

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYOYSKSFGMFOB-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00914077 |

Source

|

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15060-26-1, 19179-72-7, 97170-09-7 |

Source

|

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15060-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015060261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine, N-acetyl-S-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-(2-HYDROXYETHYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5125C7A0EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

metabolic formation of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine

An In-Depth Technical Guide to the Metabolic Formation of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Biomarker of Exposure

This compound (NAHEC), also known as S-(2-hydroxyethyl)mercapturic acid (HEMA), is a crucial urinary metabolite that serves as a reliable short-term biomarker for assessing human exposure to several hazardous and carcinogenic volatile organic compounds.[1][2][3] While it is a metabolite for multiple parent compounds, including vinyl chloride and ethylene dibromide, it is most prominently recognized as a key indicator of exposure to ethylene oxide (EO).[1][4][5] Ethylene oxide is a highly reactive gas used extensively in industrial processes and for the sterilization of medical equipment.[2][6] Given that EO is a known human carcinogen, the ability to accurately monitor its internal dose is paramount for occupational health, environmental risk assessment, and toxicological studies.[6][7] This guide provides a detailed examination of the core metabolic pathways leading to the formation of NAHEC, the influencing factors, and the analytical methodologies for its quantification.

The Primary Metabolic Engine: The Glutathione Conjugation Pathway

The formation of NAHEC is a classic example of a Phase II detoxification process, designed to convert reactive, electrophilic compounds into more water-soluble, excretable forms.[8][9] This multi-step metabolic route, often referred to as the mercapturic acid pathway, is initiated by the conjugation of the parent compound with the endogenous antioxidant glutathione (GSH).

Step 1: The Electrophilic Trigger - Ethylene Oxide

The journey to NAHEC begins with the body's absorption of ethylene oxide, primarily through inhalation.[10][11] Ethylene oxide's high reactivity stems from its strained three-membered epoxide ring. This ring is susceptible to nucleophilic attack, allowing it to readily alkylate biological macromolecules like DNA and proteins, which is the basis of its toxicity and carcinogenicity.[6][10] The cell's primary defense against such electrophilic agents is the glutathione S-transferase (GST) system.[8][12]

Step 2: Glutathione S-Transferase (GST) Catalyzed Conjugation

The first and rate-limiting step in the detoxification of ethylene oxide via this pathway is its conjugation with glutathione. This reaction is catalyzed by the enzyme Glutathione S-Transferase (GST), a superfamily of detoxification enzymes.[8][12] Specifically, the GSTT1 isoform has been identified as playing a significant role in this process.[11][13]

-

Mechanism: The sulfur atom of the cysteine residue within the glutathione tripeptide (γ-glutamyl-cysteinyl-glycine) acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide epoxide ring.

-

Product: This reaction opens the epoxide ring and forms a stable thioether bond, resulting in the formation of S-(2-hydroxyethyl)glutathione.[6][11]

Step 3: Sequential Peptide Cleavage

The newly formed S-(2-hydroxyethyl)glutathione conjugate is too large to be directly excreted and must be further processed. This involves the sequential enzymatic removal of the glutamate and glycine residues.

-

γ-Glutamyltranspeptidase acts to cleave the γ-glutamyl moiety, leaving S-(2-hydroxyethyl)-L-cysteine-glycine.

-

A dipeptidase then removes the C-terminal glycine, yielding S-(2-hydroxyethyl)-L-cysteine.

Step 4: N-Acetylation - The Final Step

The final transformation in the formation of the mercapturic acid is the acetylation of the free amino group of the S-(2-hydroxyethyl)-L-cysteine molecule.

-

Enzyme: This reaction is catalyzed by a cytosolic N-acetyltransferase (NAT).

-

Product: The addition of an acetyl group results in the final product, this compound (NAHEC), which is then readily excreted in the urine.[14] The presence of the N-acetyl group confirms that the metabolite has passed through the complete mercapturic acid pathway. In studies analyzing rat urine, S-2-hydroxyethyl-L-cysteine was not observed unless an enzymatic deacetylation step was performed, confirming that NAHEC is the primary excreted form.[14][15]

Below is a diagram illustrating this core metabolic pathway.

Caption: The metabolic pathway for the formation of NAHEC from ethylene oxide.

A Competing Route: The Hydrolysis Pathway

While the glutathione conjugation pathway leads to the formation of NAHEC, it is not the only metabolic fate for ethylene oxide. A significant competing pathway is hydrolysis, which converts ethylene oxide into ethylene glycol.[10][13]

-

Mechanism: This conversion can occur non-enzymatically or be catalyzed by microsomal epoxide hydrolase (mEH).[6][10][16] Epoxide hydrolases are enzymes that hydrate epoxides to form their corresponding diols.[17][18][19]

-

Further Metabolism: Ethylene glycol is subsequently metabolized to other compounds, including oxalic acid and formic acid.[10]

The balance between these two pathways—glutathione conjugation and hydrolysis—is a critical determinant of the toxicokinetics of ethylene oxide and varies significantly across species.[10]

Caption: Competing metabolic pathways for ethylene oxide detoxification.

Factors Influencing NAHEC Formation and Excretion

The quantity of NAHEC formed and excreted is not solely dependent on the exposure dose. Several intrinsic and extrinsic factors can influence the efficiency of this metabolic pathway.

Species-Specific Metabolic Dominance

There are profound differences in how various species metabolize ethylene oxide. Physiologically based pharmacokinetic (PBPK) modeling suggests that the contribution of each pathway is highly species-dependent.[10] This is a critical consideration for drug development professionals when extrapolating toxicological data from animal models to humans.[20][21]

| Species | Glutathione Conjugation | Hydrolysis Pathway |

| Human | ~20% | ~80% |

| Rat | ~80% | ~20% |

| Mouse | ~60% | ~40% |

| (Data adapted from Fennell and Brown, 2001, as cited in ATSDR, 2020)[10] |

Genetic Polymorphisms

Genetic variations in the enzymes of the detoxification pathway can lead to inter-individual differences in metabolic capacity. The gene for Glutathione S-Transferase T1 (GSTT1) is known to have a common null polymorphism (GSTT1-null genotype), where the entire gene is deleted. Individuals with this genotype lack a functional GSTT1 enzyme and may exhibit a reduced ability to detoxify ethylene oxide through the glutathione pathway.[6][13] This can potentially lead to lower urinary NAHEC concentrations for a given exposure level and may increase susceptibility to the toxic effects of ethylene oxide.[7]

Saturation of Detoxification

Like many enzymatic processes, the glutathione conjugation pathway is saturable. At high exposure concentrations of ethylene oxide, the available pool of glutathione in the liver and other tissues can become depleted.[10] Studies in rats have shown that at high intravenous doses (100 mg/kg), the percentage of the dose excreted as NAHEC decreases, indicating a saturation of the glutathione conjugation process.[14][15]

Analytical Methodologies for Quantification

For NAHEC to be a useful biomarker, its measurement must be accurate, sensitive, and specific. The gold standard for the quantification of NAHEC in urine is isotope-dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[4][5]

Experimental Protocol: Quantification of NAHEC in Urine via HPLC-MS/MS

This protocol is a representative workflow based on established methods.[4][5]

-

Sample Collection & Preparation:

-

Collect a urine sample (e.g., 1 mL).

-

Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., N-acetyl-S-(2-hydroxyethyl-d4)-L-cysteine). The use of an isotope-dilution technique is critical as it corrects for any analyte loss during sample preparation and for matrix effects during analysis.[4]

-

-

Solid-Phase Extraction (SPE):

-

Condition a strong anion-exchange (SAX) SPE cartridge.

-

Load the urine sample onto the cartridge. The negatively charged NAHEC will bind to the stationary phase.

-

Wash the cartridge with a weak solvent to remove interfering, non-retained matrix components.

-

Elute the NAHEC and the internal standard from the cartridge using an appropriate acidic or high-salt mobile phase.

-

-

Chromatographic Separation (HPLC):

-

Inject the eluted sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of acid (e.g., formic acid or acetic acid) to ensure proper ionization.

-

-

Detection and Quantification (Tandem Mass Spectrometry - MS/MS):

-

The column eluent is directed into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative or positive ion mode.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the native NAHEC and its isotope-labeled internal standard. This provides excellent specificity and sensitivity.

-

The concentration of NAHEC in the original sample is calculated by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

-

The limit of detection for such methods can be as low as 0.68 µg/L in a 1-mL urine sample, allowing for the detection of NAHEC even from environmental, non-occupational exposures.[4][5]

Caption: A typical workflow for the analysis of urinary NAHEC.

Conclusion

The is a well-defined detoxification process that serves as an invaluable tool for biological monitoring. Its pathway, initiated by the glutathione S-transferase-mediated conjugation of electrophilic precursors like ethylene oxide, is a testament to the cell's sophisticated defense mechanisms. However, for researchers and drug development professionals, a nuanced understanding of this pathway is essential. Factors such as inter-species variations in metabolic preference, genetic polymorphisms in key enzymes like GSTT1, and the potential for pathway saturation at high doses must be carefully considered when designing toxicological studies and interpreting biomonitoring data. The continued application of highly sensitive and specific analytical methods, such as isotope-dilution HPLC-MS/MS, will ensure that NAHEC remains a cornerstone biomarker for protecting human health from exposure to hazardous industrial chemicals.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Ethylene Oxide. U.S. Department of Health and Human Services. [Link]

-

Gérin, M., & Tardif, R. (1986). Urinary N-acetyl-S-2-hydroxyethyl-L-cysteine in rats as biological indicator of ethylene oxide exposure. Fundamental and Applied Toxicology, 7(3), 419-423. [Link]

-

Alwis, K. U., Blount, B. C., Britt, A. S., Patel, D., & Ashley, D. L. (2000). A rapid, sensitive method for the quantitation of this compound in human urine using isotope-dilution HPLC-MS-MS. Journal of Analytical Toxicology, 24(7), 577-582. [Link]

-

Kaur, P., & Gupta, R. C. (1998). Species differences in the urinary disposition of some metabolites of ethylene oxide. Toxicology, 130(1), 1-8. [Link]

-

Katoh, T., Higashi, K., Inoue, N., & Tanaka, I. (1989). [Analysis of urinary metabolites of rats exposed to ethylene oxide]. Sangyo Igaku, 31(5), 334-335. [Link]

-

Kaur, P., & Gupta, R. C. (1998). Species Differences in the Urinary Disposition of Some Metabolities of Ethylene Oxide. Toxicological Sciences, 46(1), 169-176. [Link]

-

Utah Department of Health and Human Services. (2022). ATSDR Clinician Brief: Ethylene Oxide. Utah APPLETREE Program. [Link]

-

van Bladeren, P. J., Breimer, D. D., van Huijgevoort, J. A., Vermeulen, N. P., & van der Gen, A. (1981). The metabolic formation of N-acetyl-S-2-hydroxyethyl-L-cysteine from tetradeutero-1,2-dibromoethane. relative importance of oxidation and glutathione conjugation in vivo. Biochemical Pharmacology, 30(17), 2499-2502. [Link]

-

Alwis, K. U., Blount, B. C., Britt, A. S., Patel, D., & Ashley, D. L. (2000). A Rapid, Sensitive Method for the Quantitation of this compound in Human Urine Using Isotope-Dilution HPLC-MS-MS. Journal of Analytical Toxicology, 24(7), 577–582. [Link]

-

Environment and Climate Change Canada & Health Canada. (2001). Priority Substances List Assessment Report: Ethylene Oxide. Canada.ca. [Link]

-

International Agency for Research on Cancer. (1994). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 60: Ethylene Oxide. NCBI Bookshelf. [Link]

-

Morisseau, C., & Hammock, B. D. (2013). The role of epoxide hydrolases in health and disease. ResearchGate. [Link]

-

Thier, R., & Bolt, H. M. (2000). Main metabolic pathways for ethylene oxide (Adapted from Thier and Bolt 2000). ResearchGate. [Link]

-

Yong, L. C., et al. (2007). Exposure to Ethylene Oxide in Hospitals: Biological Monitoring and Influence of Glutathione S-Transferase and Epoxide Hydrolase Polymorphisms. Cancer Epidemiology, Biomarkers & Prevention, 16(4), 796-802. [Link]

-

Yong, L. C., et al. (2007). Exposure to Ethylene Oxide in Hospitals: Biological Monitoring and Influence of Glutathione S-Transferase and Epoxide Hydrolase Polymorphisms. Cancer Epidemiology, Biomarkers & Prevention, 16(4), 796-802. [Link]

-

Calafat, A. M., et al. (2021). Characterization of the association between cigarette smoking intensity and urinary concentrations of 2-hydroxyethyl mercapturic acid among exclusive cigarette smokers in the National Health and Nutrition Examination Survey (NHANES) 2011–2016. Environmental Health Perspectives, 129(8), 87001. [Link]

-

O'Leary, R. K. (1963). The reaction of ethylene oxide with some proteins, amino acids and vitamins. VTechWorks. [Link]

-

Wikipedia contributors. (2023). Epoxide hydrolase. Wikipedia. [Link]

-

Morisseau, C., & Hammock, B. D. (2012). Role of epoxide hydrolases in lipid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(1), 101-112. [Link]

-

Rozentsveig, I. (2016). Synthesis of 2-(hydroxyethyl)mercapturic acid from p-acetylcysteine and 2-bromoethanol. Russian Journal of Organic Chemistry, 52(5), 753-754. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Yong, L. C., et al. (2007). Exposure to ethylene oxide in hospitals: biological monitoring and influence of glutathione S-transferase and epoxide hydrolase polymorphisms. Cancer Epidemiology, Biomarkers & Prevention, 16(4), 796-802. [Link]

-

Vermeulen, N. P., et al. (1989). This compound as a potential tool in biological monitoring studies? A critical evaluation of possibilities and limitations. Archives of Toxicology, 63(3), 173-184. [Link]

-

Wu, S., et al. (2015). [Determination of N acetyl-S-(2-carbamoylethyl)-cysteine in urine by high-performance liquid chromatography]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi, 33(12), 936-939. [Link]

-

Gérin, M., & Tardif, R. (1986). Urinary N-Acetyl-S-2-hydroxyethyl-L-cysteine in Rats as Biological Indicator of Ethylene Oxide Exposure. Toxicological Sciences, 7(3), 419-423. [Link]

-

De Jong, G., van der Wel, H., & van de Werken, G. (1989). N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile and oxiranecarbonitrile. Xenobiotica, 19(11), 1251-1262. [Link]

-

International Union of Biochemistry and Molecular Biology. (n.d.). EC 3.3.2.9. IUBMB Enzyme Nomenclature. [Link]

-

Centers for Disease Control and Prevention. (1999). Reference range concentrations of this compound, a common metabolite of several volatile organic compounds, in the urine of adults in the United States. Journal of Exposure Analysis and Environmental Epidemiology, 9(4), 333-338. [Link]

-

Centers for Disease Control and Prevention. (1999). Reference range concentrations of this compound, a common metabolite of several volatile organic compounds, in the urine of adults in the United States. ResearchGate. [Link]

-

Kumar, A., & Singh, S. (2017). Glutathione s-transferases detoxify endogenous and exogenous toxic agents-mini review. MOJ Toxicology, 3(4), 00057. [Link]

-

Kumar, A., & Singh, S. (2017). Glutathione s-transferases detoxify endogenous and exogenous toxic agents-mini review. MedCrave. [Link]

-

Arjumand, W., et al. (2024). The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors. Heliyon, 10(3), e25032. [Link]

-

Superpower. (n.d.). 2-Hydroxyethyl Mercapturic Acid (HEMA) Test. [Link]

-

Kharwar, S., Bhattacharjee, S., & Mishra, A. K. (2019). Bioinformatics analysis of enzymes involved in cysteine biosynthesis: first evidence for the formation of cysteine synthase complex in cyanobacteria. 3 Biotech, 9(9), 335. [Link]

-

Vermeulen, N. P., et al. (1989). This compound as a potential tool in biological monitoring studies? A critical evaluation of possibilities and limitations. Archives of Toxicology, 63(3), 173-184. [Link]

-

Obeng-Gyasi, E., et al. (2022). Determining Associations Between Levels of Ethylene Oxide Gas Exposure and Neurocognitive Performance for Older U.S. Adults. International Journal of Environmental Research and Public Health, 19(21), 14389. [Link]

Sources

- 1. Reference range concentrations of this compound, a common metabolite of several volatile organic compounds, in the urine of adults in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Hydroxyethyl Mercapturic Acid (HEMA) Test | Take Control Of Your Health With Superpower [superpower.com]

- 3. Determining Associations Between Levels of Ethylene Oxide Gas Exposure and Neurocognitive Performance for Older U.S. Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid, sensitive method for the quantitation of this compound in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Exposure to ethylene oxide in hospitals: biological monitoring and influence of glutathione S-transferase and epoxide hydrolase polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutathione s-transferases detoxify endogenous and exogenous toxic agents-mini review - MedCrave online [medcraveonline.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. canada.ca [canada.ca]

- 14. Urinary N-acetyl-S-2-hydroxyethyl-L-cysteine in rats as biological indicator of ethylene oxide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. EC 3.3.2.9 [iubmb.qmul.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Epoxide hydrolase - Wikipedia [en.wikipedia.org]

- 19. Role of epoxide hydrolases in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Species differences in the urinary disposition of some metabolites of ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

Toxicological Significance of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA)

Topic: Content Type: Technical Whitepaper Audience: Researchers, Senior Toxicologists, and Drug Development Professionals

A Technical Guide on Metabolic Origins, Biomarker Utility, and Analytical Protocols

Executive Technical Summary

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA, also abbreviated as 2-HEMA) is a sulfur-containing urinary metabolite serving as a critical biomarker for exposure to alkylating agents, most notably Ethylene Oxide (EtO) , Ethylene Dibromide (EDB) , and Vinyl Chloride (VC) .

From a toxicological perspective, HEMA represents the "Detoxification Paradox." Its presence confirms systemic exposure to genotoxic electrophiles capable of alkylating DNA; however, the molecule itself is the non-toxic end-product of the mercapturic acid pathway—evidence that the body’s Glutathione S-Transferase (GST) system has successfully intercepted the reactive intermediate before it could irreversibly bind to macromolecules.

This guide analyzes the mechanistic formation of HEMA, its correlation with macromolecular adducts (such as N-(2-hydroxyethyl)valine), and the rigorous LC-MS/MS protocols required for its quantification in the presence of endogenous background interference.

Molecular Origins & Metabolic Pathways

The Mercapturic Acid Pathway

HEMA is the final excretion product of the conjugation of a 2-hydroxyethyl group to glutathione.[1] The primary precursor of concern is Ethylene Oxide (EtO), a direct-acting alkylating agent.[1][2]

The metabolic cascade follows a strict enzymatic sequence:

-

Conjugation: The electrophilic epoxide ring of EtO is opened by the nucleophilic sulfhydryl group of Glutathione (GSH), catalyzed by Glutathione S-Transferases (GSTT1/GSTM1).

-

Hydrolysis: The γ-glutamyl and glycinyl moieties are removed by γ-glutamyltranspeptidase (GGT) and dipeptidases, yielding S-(2-hydroxyethyl)-L-cysteine.

-

Acetylation: The cysteine conjugate is N-acetylated by N-acetyltransferase (NAT) in the kidney/liver to form HEMA, which is excreted in urine.

Endogenous Formation & Confounding Factors

Crucially for researchers, HEMA is not solely a product of exogenous industrial exposure. It is formed endogenously via the metabolism of ethylene , which is generated physiologically during lipid peroxidation and by intestinal flora.[2] This creates a "background" level of HEMA in unexposed populations, necessitating isotope-dilution mass spectrometry for accurate low-level differentiation.

Visualization: Metabolic Pathway

The following diagram illustrates the parallel competition between detoxification (HEMA formation) and genotoxicity (DNA/Protein adducts).

Caption: Figure 1. Competitive pathways for Ethylene Oxide metabolism. The GST-mediated pathway leads to HEMA excretion, while direct alkylation leads to genotoxic DNA adducts and cumulative Hemoglobin adducts.

Toxicological Significance & Interpretation

Biomarker Utility: Urine (HEMA) vs. Blood (HEV)

While N-(2-hydroxyethyl)valine (HEV) in hemoglobin is the "Gold Standard" for assessing cumulative exposure (integrating over the 120-day RBC lifespan), HEMA is the superior biomarker for recent, acute exposure .

-

Half-life: HEMA is excreted rapidly (t½ ≈ 4 hours in rats; rapid clearance in humans), making it ideal for "End-of-Shift" monitoring.

-

Sensitivity: HEMA levels correlate linearly with air concentrations of EtO, but interpretation requires correction for creatinine and smoking status.

The Smoking Confounder

Tobacco smoke contains significant amounts of Ethylene Oxide and Acrylonitrile. Consequently, smokers exhibit HEMA levels 2-3x higher than non-smokers. Any toxicological assessment must stratify by smoking status to avoid false positives.

Reference Ranges (NHANES Data)

The following table summarizes background levels in the general U.S. population, establishing a baseline for toxicological significance.

| Population Segment | Geometric Mean (µg/g creatinine) | 95th Percentile (µg/g creatinine) | Significance |

| Non-Smokers | 1.1 | ~3.0 | Baseline endogenous load (lipid peroxidation). |

| Smokers | 2.8 | 11.2 | Impact of EtO/Acrylonitrile in smoke. |

| Occupational Limit | > 50 (Estimated) | - | Levels exceeding background require investigation. |

Data derived from NHANES III and subsequent studies [1, 2].

Analytical Methodologies: Isotope Dilution LC-MS/MS[4]

To ensure scientific integrity, the quantification of HEMA requires Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Simple HPLC is insufficient due to the lack of specificity against other urinary mercapturates.

Experimental Protocol

Objective: Quantify HEMA in human urine with a Limit of Detection (LOD) < 1.0 µg/L.

Reagents:

-

Internal Standard (IS): this compound-d4 (d4-HEMA).

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Step-by-Step Workflow:

-

Sample Preparation (Acidification):

-

Thaw urine specimen at room temperature.

-

Aliquot 1.0 mL of urine into a centrifuge tube.

-

CRITICAL: Add 50 µL of Internal Standard (d4-HEMA, 10 µg/mL). Reasoning: Adding IS prior to manipulation corrects for matrix effects and recovery losses.

-

Acidify with 20 µL 6M HCl (pH < 2.0) to protonate the carboxylic acid moiety, improving retention on SPE or column.

-

-

Solid Phase Extraction (Optional but Recommended):

-

Use Strong Anion Exchange (SAX) cartridges if matrix interference is high.

-

Alternative: "Dilute-and-Shoot" (1:10 dilution) is acceptable for high-sensitivity Triple Quadrupole instruments (e.g., Sciex 6500+).

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Acquity HSS T3), 2.1 x 100 mm.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (HEMA forms a stable [M-H]⁻ ion).

-

MRM Transitions:

-

Analyte (HEMA): m/z 206.0 → 128.0 (Quantifier), 206.0 → 75.0 (Qualifier).

-

IS (d4-HEMA): m/z 210.0 → 132.0.

-

-

-

Data Analysis:

-

Calculate Area Ratio (Analyte/IS).

-

Quantify against a 6-point calibration curve (0.5 – 100 µg/L) prepared in synthetic urine.

-

Visualization: Analytical Workflow

Caption: Figure 2. Isotope Dilution LC-MS/MS Workflow for HEMA quantification. The inclusion of d4-HEMA prior to acidification is critical for normalizing matrix suppression.

Regulatory & Occupational Context

ACGIH & BEI Status

It is critical to note that while HEMA is a valid biological marker, the American Conference of Governmental Industrial Hygienists (ACGIH) has historically prioritized N-(2-hydroxyethyl)valine (HEV) in hemoglobin as the primary Biological Exposure Index (BEI) for Ethylene Oxide (BEI = 5000 pmol/g Hb).

Why not HEMA as the primary BEI?

-

Specificity: HEMA is also a metabolite of Vinyl Chloride and Ethylene Dibromide.

-

Background Noise: The endogenous production of ethylene creates a variable background of HEMA (approx. 1-2 µg/g creatinine) that can mask low-level occupational exposures (e.g., < 0.5 ppm TWA).

Application in Drug Development

In pharmaceutical research, HEMA monitoring is used to assess the in vivo breakdown of novel drugs containing ethyl/alkyl chains or to monitor the efficacy of chemoprotective agents (like NAC) designed to scavenge electrophiles. An increase in urinary HEMA following administration of an alkylating drug confirms the drug's metabolic activation and subsequent detoxification.

References

-

Ashley, D. L., et al. (1999). "Reference range concentrations of this compound... in the urine of adults in the United States." Journal of Exposure Analysis and Environmental Epidemiology. Link

-

Centers for Disease Control and Prevention (CDC). (2022). "Ethylene Oxide: Biomonitoring Summary." National Biomonitoring Program.[3] Link

-

Schettgen, T., et al. (2002).[4] "Hemoglobin adducts of ethylene oxide, propylene oxide, acrylonitrile and acrylamide—biomarkers in occupational and environmental medicine."[5] Toxicology Letters. Link

-

Alwis, K. U., et al. (2012). "Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS)." Analytica Chimica Acta. Link

-

ACGIH. (2023). "Threshold Limit Values (TLVs) and Biological Exposure Indices (BEIs) for Ethylene Oxide." ACGIH Signature Publications. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Ethylene oxide review: characterization of total exposure via endogenous and exogenous pathways and their implications to risk assessment and risk management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethylene Oxide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (NAHEC)

Foreword

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (NAHEC), a mercapturic acid derivative, has emerged as a pivotal biomarker in the fields of toxicology, environmental health, and drug development. Its presence in biological matrices serves as a definitive indicator of exposure to several carcinogenic and industrially significant compounds. This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies pertinent to NAHEC, tailored for researchers, scientists, and professionals in drug development. Our focus is on delivering not just procedural steps, but the scientific rationale that underpins these methods, ensuring a robust and reliable application of this knowledge in a laboratory setting.

Core Chemical and Physical Properties

NAHEC is a metabolite formed through the detoxification of various xenobiotics.[1][2][3] A thorough understanding of its fundamental chemical and physical characteristics is essential for its accurate identification, quantification, and the development of related analytical standards.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₄S | [4] |

| Molecular Weight | 207.25 g/mol | [4] |

| IUPAC Name | (2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid | [4] |

| CAS Number | 15060-26-1 | [4] |

| Appearance | Crystalline solid | Assumed based on related compounds |

| Solubility | Soluble in water | Inferred from analytical methods in aqueous matrices |

| Stability | Stable under normal temperatures and pressures.[5] | [5] |

| Reactivity | Incompatible with strong oxidizing agents.[5] | [5] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[5] | [5] |

Synthesis of this compound

The synthesis of NAHEC, while not extensively detailed in publicly available literature as a standardized protocol, can be approached through established methods for creating mercapturic acids. The fundamental process involves the N-acetylation of L-cysteine followed by the S-alkylation with a suitable hydroxyethylating agent.

Conceptual Synthesis Workflow

The synthesis of NAHEC is a multi-step process that begins with the readily available amino acid, L-cysteine. The following diagram illustrates a logical workflow for its laboratory synthesis.

Caption: A conceptual workflow for the synthesis of this compound (NAHEC).

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, non-validated procedure based on general principles of organic synthesis for mercapturic acids.

Step 1: N-Acetylation of L-cysteine

-

Dissolve L-cysteine in a suitable aqueous or organic solvent.

-

Carefully add an acetylating agent, such as acetic anhydride or acetyl chloride, in a controlled manner, maintaining a specific pH and temperature to prevent side reactions.[6][7]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).

-

Upon completion, isolate the N-acetyl-L-cysteine (NAC) product, which may involve filtration, crystallization, or chromatography.[6]

Step 2: S-Alkylation of N-Acetyl-L-cysteine

-

Dissolve the synthesized NAC in a suitable solvent.

-

Introduce a hydroxyethylating agent, such as 2-bromoethanol or ethylene oxide, to the reaction mixture.

-

Control the reaction conditions (temperature, pH) to facilitate the specific S-alkylation.

-

Monitor the formation of NAHEC.

Step 3: Purification of NAHEC

-

Once the reaction is complete, the crude NAHEC product needs to be purified.

-

Purification can be achieved through techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts.

Metabolic Fate and Toxicological Significance

NAHEC is a terminal metabolite in the glutathione S-transferase (GST) detoxification pathway.[1] This pathway is crucial for the biotransformation and elimination of a wide array of electrophilic compounds.

Metabolic Pathway of NAHEC Formation

The formation of NAHEC is a multi-step enzymatic process that begins with the conjugation of a xenobiotic to glutathione. The following diagram outlines this critical metabolic pathway.

Sources

- 1. This compound as a potential tool in biological monitoring studies? A critical evaluation of possibilities and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.vu.nl [research.vu.nl]

- 4. This compound | C7H13NO4S | CID 108009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A rapid, sensitive method for the quantitation of this compound in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The History and Application of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine as a Biomarker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Biomarker of Exposure and Effect

In the landscape of toxicology and clinical safety assessment, the identification of reliable biomarkers is paramount. N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (NAHEC), also known as 2-hydroxyethyl mercapturic acid (HEMA), has emerged as a critical urinary biomarker for assessing exposure to several significant xenobiotics, most notably the carcinogen ethylene oxide. This guide provides a comprehensive technical overview of the history, biochemical underpinnings, analytical methodologies, and diverse applications of NAHEC, offering valuable insights for researchers, scientists, and professionals in drug development. From its early discovery in the broader context of mercapturic acid research to its current use in sophisticated analytical platforms, the story of NAHEC is one of scientific advancement in understanding how the body metabolizes and detoxifies harmful substances. Its utility extends from occupational and environmental health monitoring to its potential as a safety biomarker in the development of new therapeutics.

Part 1: The Genesis of a Biomarker - A Historical Perspective

The journey to understanding this compound (NAHEC) as a biomarker is deeply rooted in the broader history of mercapturic acid research. The initial discovery of mercapturic acids dates back to 1879 when Baumann and Preuss, as well as Jaffe, independently identified these sulfur-containing metabolites in the urine of dogs exposed to bromobenzene and chlorobenzene, respectively. These early findings laid the groundwork for understanding the detoxification of aromatic compounds.

A pivotal moment in this field was the elucidation of the mercapturic acid pathway. In 1959, it was demonstrated that the administration of a mercapturic acid precursor led to a decrease in liver glutathione levels, directly linking glutathione to this detoxification process. This established the fundamental principle of glutathione conjugation as a primary mechanism for neutralizing electrophilic compounds.

The specific identification of NAHEC as a metabolite of ethylene oxide was a significant advancement in the field of occupational toxicology. A key study in 1986 by Gerin and Tardif provided robust evidence for the use of urinary NAHEC as a biological indicator of ethylene oxide exposure in rats[1][2]. Their work demonstrated a clear dose-response relationship between ethylene oxide exposure and urinary NAHEC excretion, solidifying its potential for biomonitoring[1][2].

Subsequent research, such as the comprehensive 1989 review by Vermeulen et al., further explored the possibilities and limitations of using NAHEC in biological monitoring studies[3][4]. This review highlighted that NAHEC is a common metabolite for a variety of xenobiotics, underscoring both its utility and the need for careful interpretation of results[3][4]. These foundational studies paved the way for the development of sensitive analytical methods and the widespread application of NAHEC as a biomarker in human exposure assessment.

Part 2: The Biochemical Journey - Formation of NAHEC

The formation of this compound (NAHEC) is a multi-step enzymatic process that exemplifies the body's defense mechanism against electrophilic compounds. This pathway, known as the mercapturic acid pathway, involves the conjugation of the xenobiotic with the endogenous antioxidant glutathione (GSH), followed by a series of enzymatic modifications to produce a water-soluble, excretable metabolite[1][2][5].

The key steps in the formation of NAHEC from a precursor like ethylene oxide are as follows:

-

Glutathione Conjugation: The process is initiated by the enzymatic conjugation of the electrophilic compound (e.g., ethylene oxide) with the sulfhydryl group of glutathione. This reaction is primarily catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs)[5]. The result of this conjugation is the formation of S-(2-hydroxyethyl)glutathione.

-

Degradation of the Glutathione Conjugate: The newly formed glutathione conjugate is then sequentially broken down. First, the enzyme γ-glutamyltranspeptidase removes the glutamate residue, yielding S-(2-hydroxyethyl)cysteinylglycine.

-

Formation of the Cysteine Conjugate: Next, a dipeptidase cleaves the glycine residue from S-(2-hydroxyethyl)cysteinylglycine to form S-(2-hydroxyethyl)-L-cysteine.

-

N-Acetylation: In the final step, the cysteine conjugate undergoes N-acetylation, a reaction catalyzed by the enzyme N-acetyltransferase, to form the final product, this compound (NAHEC)[5]. This final molecule is then readily excreted in the urine.

The efficiency of this pathway can be influenced by genetic polymorphisms in the enzymes involved, particularly the Glutathione S-transferases, which can affect an individual's susceptibility to the toxic effects of the parent compound.

Biochemical pathway of this compound (NAHEC) formation.

Part 3: Analytical Methodologies - Precise Quantification of NAHEC

The accurate and sensitive quantification of this compound (NAHEC) in biological matrices, primarily urine, is crucial for its application as a biomarker. Over the years, analytical techniques have evolved, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) now being the gold standard for its determination[6][7].

Core Principles of LC-MS/MS Analysis

LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection capabilities of tandem mass spectrometry. The basic principle involves:

-

Chromatographic Separation: The urine sample is injected into an HPLC system where NAHEC is separated from other urinary components based on its physicochemical properties as it passes through a chromatographic column.

-

Ionization: The eluent from the HPLC column, containing the separated NAHEC, enters the mass spectrometer's ion source, where the molecules are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The ionized NAHEC molecules are then guided into the mass analyzer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to NAHEC is selected, fragmented, and a specific product ion is detected. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity.

Experimental Protocol: A Step-by-Step Guide for Urinary NAHEC Analysis

The following protocol is a synthesized, representative procedure based on established methods for the quantification of NAHEC in human urine by LC-MS/MS[6][7].

1. Sample Collection and Storage:

-

Collect urine samples in clean, polypropylene containers.

-

For accurate quantification, especially in studies where urine dilution may vary, it is recommended to collect a 24-hour urine sample or to normalize the NAHEC concentration to urinary creatinine levels.

-

If not analyzed immediately, samples should be stored frozen at -20°C or below to ensure the stability of the analyte.

2. Sample Preparation:

-

Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

-

To a 1.0 mL aliquot of urine, add an internal standard (e.g., a stable isotope-labeled version of NAHEC, such as N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine) to correct for variability in sample processing and instrument response.

-

Solid-Phase Extraction (SPE) for Sample Clean-up (Recommended for complex matrices):

-

Condition a strong anion-exchange (SAX) SPE cartridge with methanol followed by deionized water.

-

Load the urine sample onto the conditioned cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or a low-concentration buffer) to remove interfering substances.

-

Elute NAHEC from the cartridge using an appropriate elution solvent (e.g., a solution containing a small percentage of a weak acid like formic acid in an organic solvent).

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC) System:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B is increased to elute NAHEC.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) System:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for NAHEC analysis.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

NAHEC: Monitor the transition from the precursor ion (e.g., m/z 206.1) to a specific product ion (e.g., m/z 144.1).

-

Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

-

-

Optimization: The specific cone voltage and collision energy should be optimized for the instrument being used to maximize the signal intensity for the selected MRM transitions.

-

4. Data Analysis and Quantification:

-

Generate a calibration curve using a series of calibration standards of known NAHEC concentrations prepared in a matrix similar to the samples (e.g., synthetic urine or pooled blank urine).

-

Quantify the concentration of NAHEC in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

If necessary, normalize the final concentration to the urinary creatinine concentration, expressed as µg/g creatinine.

Experimental workflow for urinary NAHEC analysis by LC-MS/MS.

Part 4: Applications of NAHEC as a Biomarker

The utility of this compound (NAHEC) as a biomarker spans several critical areas of toxicology and health sciences, primarily due to its direct link to exposure to harmful electrophilic compounds.

Occupational and Environmental Health

The most well-established application of NAHEC is in the biomonitoring of occupational and environmental exposure to ethylene oxide[1][2]. Ethylene oxide is a widely used industrial chemical for sterilization of medical equipment and as a fumigant, and it is also a known human carcinogen[8]. Monitoring urinary NAHEC levels in workers provides a direct measure of their internal dose of ethylene oxide, which is more informative than ambient air monitoring alone.

Studies have consistently shown elevated levels of NAHEC in the urine of workers in sterilization facilities compared to unexposed controls[1][2][9]. This allows for the assessment of the effectiveness of personal protective equipment and engineering controls in the workplace. Furthermore, NAHEC has been instrumental in epidemiological studies investigating the long-term health effects of ethylene oxide exposure.

NAHEC is also a metabolite of other environmental pollutants, including vinyl chloride and acrylonitrile, which are present in tobacco smoke[10]. Consequently, urinary NAHEC levels are significantly higher in smokers compared to non-smokers, making it a useful biomarker for assessing exposure to tobacco smoke constituents.

| Population Group | Typical Urinary NAHEC Concentrations (µg/g creatinine) | Primary Source of Exposure | Reference |

| Non-Smokers (General Population) | 0.4 - 2.0 | Endogenous production, environmental sources | [10] |

| Smokers (General Population) | 2.0 - 10.0 | Tobacco smoke (ethylene oxide, acrylonitrile) | [10] |

| Hospital Sterilization Workers | Can exceed 10.0, highly variable depending on exposure controls | Occupational exposure to ethylene oxide | [1][2][9] |

Drug Development and Clinical Safety Assessment

While the application of NAHEC as a routine safety biomarker in drug development is not as established as its use in occupational health, its underlying principles suggest significant potential. The formation of mercapturic acids, including NAHEC, is a direct consequence of the body's effort to detoxify reactive electrophilic molecules. Many drugs and their metabolites can be electrophilic and have the potential to cause cellular damage, including nephrotoxicity and hepatotoxicity.

Potential Applications in Drug Development:

-

Preclinical Toxicology: In preclinical studies, monitoring urinary NAHEC levels in animal models following drug administration could provide an early indication of the formation of reactive metabolites and potential for off-target toxicity. An increase in NAHEC excretion could signal that the drug or its metabolite is undergoing glutathione conjugation, a pathway often associated with the detoxification of reactive intermediates that can otherwise lead to cellular damage.

-

Early Phase Clinical Trials: In Phase I clinical trials with healthy volunteers, urinary NAHEC could be explored as a non-invasive safety biomarker. A significant increase in NAHEC levels after drug administration might warrant closer monitoring of renal and hepatic function. This could be particularly valuable for drug candidates with chemical structures that suggest a potential for forming electrophilic metabolites.

-

Investigating Drug-Induced Organ Injury: In cases of suspected drug-induced kidney or liver injury, analyzing urinary mercapturic acids, including NAHEC, could help to elucidate the metabolic pathways involved and confirm the role of reactive metabolites in the observed toxicity. While not a direct marker of injury like KIM-1 or NGAL for kidney injury, it provides mechanistic insight into the detoxification processes. For instance, studies have shown the protective effects of N-acetylcysteine (NAC), a precursor of cysteine and glutathione, against drug-induced nephrotoxicity, highlighting the importance of the glutathione pathway in mitigating renal damage[11][12][13]. The measurement of NAHEC could provide a more direct assessment of the burden on this detoxification pathway.

The use of NAHEC as a safety biomarker in drug development is an area that warrants further research and validation. Its ability to provide a window into the metabolic fate of xenobiotics and the body's detoxification response makes it a promising tool for enhancing the safety assessment of new pharmaceutical compounds.

Conclusion: An Enduring and Evolving Biomarker

From its historical roots in the discovery of mercapturic acids to its present-day application in high-sensitivity analytical methods, this compound has proven to be a robust and valuable biomarker. Its primary role in monitoring occupational and environmental exposure to ethylene oxide and other toxicants is well-established and continues to be vital for protecting public health.

Looking forward, the potential of NAHEC as a safety biomarker in drug development presents an exciting frontier. As our understanding of drug-induced toxicity mechanisms deepens, the ability to non-invasively monitor the body's detoxification of reactive metabolites will become increasingly important. Further research and validation are needed to fully integrate NAHEC into the standard battery of safety biomarkers for clinical trials. The continued refinement of analytical techniques and a greater understanding of the factors influencing its excretion will undoubtedly expand the utility of this important molecule in both research and clinical practice, solidifying its place as a key indicator of exposure and a potential sentinel of adverse effects.

References

-

International Society for the Study of Xenobiotics. Mercapturic Acids. [Link]

- Gerin, M., & Tardif, R. (1986). Urinary N-acetyl-S-2-hydroxyethyl-L-cysteine in rats as biological indicator of ethylene oxide exposure. Fundamental and Applied Toxicology, 7(3), 419-423.

- Gerin, M., & Tardif, R. (1986). Urinary N-Acetyl-S-2-hydroxyethyl-L-cysteine in Rats as Biological Indicator of Ethylene Oxide Exposure. Toxicological Sciences, 7(3), 419–423.

- Hanna, P. E., & Anders, M. W. (2020). The mercapturic acid pathway. Critical Reviews in Toxicology, 50(10), 819-929.

- Burgaz, S., Rezanko, R., Kara, S., & Karakaya, A. E. (1992). Thioethers in urine of sterilization personnel exposed to ethylene oxide. Journal of clinical pharmacy and therapeutics, 17(3), 169–172.

- Akintola, A. A., et al. (2025). Acyclovir-induced Nephrotoxicity: Protective Potential of N-acetylcysteine. Journal of Biosciences and Medicines, 13(3), 1-15.

- Song, I. U., et al. (2025). Effect of N-acetylcysteine on antimicrobials induced nephrotoxicity: a meta-analysis. BMC Nephrology, 26(1), 1-8.

- Yilmaz, M., et al. (2010). Could nephrotoxicity due to colistin be ameliorated with the use of N-acetylcysteine? Scilit.

- Al-Malki, A. L. (2017). The Nephroprotective Effect of N-Acetyl-L-Cysteine and Atorvastatin against Imipenem induced Nephrotoxicity. Current drug safety, 12(3), 196–203.

- Vermeulen, N. P., de Jong, J., van Bergen, E. J., & van Welie, R. T. (1989). This compound as a potential tool in biological monitoring studies? A critical evaluation of possibilities and limitations. Archives of toxicology, 63(3), 173–184.

- Jian, W., et al. (2013). A method for the simultaneous determination of N-acetyl-S-(2-cyanoethyl)-L-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography – Tandem Mass Spectrometry. Journal of Analytical Toxicology, 37(7), 414-419.

- Vermeulen, N. P., de Jong, J., van Bergen, E. J., & van Welie, R. T. (1989). This compound as a potential tool in biological monitoring studies? A critical evaluation of possibilities and limitations. Archives of Toxicology, 63(3), 173-184.

- Barr, D. B., & Ashley, D. L. (1998). A rapid, sensitive method for the quantitation of this compound in human urine using isotope-dilution HPLC-MS-MS. Journal of analytical toxicology, 22(2), 96–104.

- Alwis, K. U., et al. (2020). Reference range concentrations of this compound, a common metabolite of several volatile organic compounds, in the urine of adults in the United States. Journal of exposure science & environmental epidemiology, 30(4), 639–647.

- National Institute for Occupational Safety and Health. (1981). Ethylene Oxide (EtO): Evidence of Carcinogenicity. NIOSH Current Intelligence Bulletin 35.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Exposure to ethylene oxide in hospitals: biological monitoring and influence of glutathione S-transferase and epoxide hydrolase polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing and Predicting Kidney Safety - Accelerating the Development of Biomarkers for Drug Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biomarkers in Pharmaceutical Preclinical Safety Testing: An Update [gavinpublishers.com]

- 7. Read "Accelerating the Development of Biomarkers for Drug Safety: Workshop Summary" at NAP.edu [nationalacademies.org]

- 8. Thioethers in urine of sterilization personnel exposed to ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Generating evidence on a risk-based monitoring approach in the academic setting – lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Xia & He Publishing [xiahepublishing.com]

- 11. Effect of N-acetylcysteine on antimicrobials induced nephrotoxicity: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. The Nephroprotective Effect of N-Acetyl-L-Cysteine and Atorvastatin against Imipenem induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantitation of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) in Human Urine via LC-MS/MS

[1][2]

Abstract & Introduction

This application note details a robust, validated protocol for the quantitation of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA; also known as 2-hydroxyethyl mercapturic acid) in human urine.

HEMA is the primary urinary metabolite of Ethylene Oxide (EtO) , a potent alkylating agent used extensively in medical sterilization and chemical synthesis. EtO is a known human carcinogen and mutagen.[1] While occupational exposure is a primary concern, HEMA is also a critical biomarker for smoking cessation studies, as EtO is a constituent of tobacco smoke.

Analytical Challenges & Strategy

The analysis of HEMA presents specific challenges that this protocol addresses:

-

Polarity: HEMA is highly polar (logP < 1), leading to poor retention on standard C18 columns and elution in the void volume where ion suppression is highest.

-

Solution: We utilize a High Strength Silica (HSS) T3 column technology designed specifically to retain polar compounds under 100% aqueous conditions.

-

-

Matrix Complexity: Urine contains high salt and protein content that suppresses ionization in Electrospray Ionization (ESI).

-

Solution: A mixed-mode Solid Phase Extraction (SPE) or a specific "dilute-and-shoot" protocol with divert valve timing is employed to remove interferences.

-

-

Selectivity: HEMA must be distinguished from other endogenous mercapturic acids.

-

Solution: Negative mode ESI (ESI-) is used to target the carboxylic acid moiety, providing superior signal-to-noise ratios compared to positive mode.

-

Metabolic Pathway & Mechanism[1][4]

Understanding the biological origin of HEMA is essential for interpreting data. EtO is detoxified via the Glutathione S-Transferase (GST) pathway.[1] The conjugation with glutathione (GSH) eventually leads to the formation of the mercapturic acid derivative, HEMA, which is excreted in urine.[1]

Graphviz Diagram: Metabolic Pathway of Ethylene Oxide

Figure 1: The metabolic biotransformation of Ethylene Oxide into HEMA via the mercapturic acid pathway.

Experimental Protocol

Materials & Reagents[5][6][7][8][9]

-

Analyte: this compound (HEMA) Standard (>98% purity).

-

Internal Standard (IS): this compound-d3 (HEMA-d3) or d4. Crucial for compensating matrix effects.

-

Mobile Phase A: 0.1% Acetic Acid in Water (LC-MS Grade).

-

Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

-

Matrix: Drug-free human urine (pooled).

Sample Preparation (Solid Phase Extraction)

While "dilute-and-shoot" is possible for high-end instruments, SPE is recommended for robustness and column longevity.

-

Thawing: Thaw urine samples at room temperature and vortex for 30 seconds.

-

Aliquot: Transfer 200 µL of urine into a 2 mL 96-well plate.

-

IS Addition: Add 20 µL of Internal Standard solution (1,000 ng/mL HEMA-d3).

-

Acidification: Add 600 µL of 0.1% Formic Acid in water. Vortex to mix.

-

Why? Acidification ensures the analyte is protonated (uncharged) if using Reversed-Phase SPE, or prepares it for specific ion exchange interactions.

-

-

SPE Loading (Oasis HLB or equivalent polymeric RP):

-

Condition: 1 mL Methanol.

-

Equilibrate: 1 mL Water (+ 0.1% Formic Acid).

-

Load: Apply the entire prepared sample.

-

Wash: 1 mL 5% Methanol in Water. (Removes salts/proteins).

-

Elute: 1 mL 100% Methanol.

-

-

Evaporation: Evaporate eluate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Acetic Acid). Matching the initial mobile phase conditions is critical to prevent peak fronting.

LC-MS/MS Conditions[10]

Chromatography (LC):

-

System: UHPLC System (e.g., Waters Acquity or Agilent 1290).

-

Column: Waters Acquity HSS T3 , 1.8 µm, 2.1 x 100 mm.

-

Expert Insight: The HSS T3 is a C18 column with proprietary end-capping that allows it to withstand 100% aqueous mobile phase without "pore dewetting" (phase collapse), which is necessary to retain the polar HEMA molecule.

-

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Gradient Table:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |

| 0.00 | 99 | 1 | Initial |

| 1.00 | 99 | 1 | Hold (Load) |

| 4.00 | 50 | 50 | Linear Gradient |

| 4.10 | 5 | 95 | Wash |

| 5.50 | 5 | 95 | Wash Hold |

| 5.60 | 99 | 1 | Re-equilibrate |

| 7.50 | 99 | 1 | End |

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI), Negative Mode .[2][3]

-

Why Negative? Mercapturic acids contain a carboxylic acid group (

) which ionizes efficiently in negative mode, providing better sensitivity and lower background noise than positive mode.

-

-

Capillary Voltage: 2.5 kV.

-

Desolvation Temp: 500°C.

-

Source Temp: 150°C.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| HEMA | 206.0 | 162.0 | 25 | 12 | Quantifier |

| HEMA | 206.0 | 128.0 | 25 | 18 | Qualifier |

| HEMA | 206.0 | 75.0 | 25 | 22 | Qualifier |

| HEMA-d3 (IS) | 209.0 | 165.0 | 25 | 12 | Quantifier |

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, emphasizing the critical control points (IS addition and Reconstitution).

Graphviz Diagram: Analytical Workflow

Figure 2: Step-by-step analytical workflow from sample collection to data processing.

Validation & Quality Control

To ensure Trustworthiness , the method must be validated according to FDA or EMA bioanalytical guidelines.

Linearity & Range[11][12]

-

Range: 0.5 ng/mL to 500 ng/mL.

-

Curve Fitting: Linear regression (

weighting). -

Requirement:

.

Matrix Effects & Recovery

Because urine composition varies (pH, specific gravity), matrix effects are the biggest risk.

-

Calculation: Compare the peak area of HEMA spiked into extracted blank urine vs. HEMA in pure solvent.

-

Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15. If suppression is high (< 0.8), consider diluting the sample further or optimizing the SPE wash step.

Creatinine Correction (Crucial Step)

Urinary biomarkers must be normalized to creatinine to account for urine dilution variability.

-

Reported Unit: µg HEMA / g Creatinine.[4]

-

Formula:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Fronting | Solvent mismatch | Ensure reconstitution solvent matches the initial mobile phase (99% Water). Do not reconstitute in 100% Methanol. |

| Low Sensitivity | Ion Suppression | Check the divert valve; ensure the first 1.0 min (salts) goes to waste. Verify ESI probe position. |

| Retention Time Shift | pH instability | HEMA is pH sensitive. Ensure Mobile Phase A is fresh (0.1% Acetic Acid). |

| High Background | Source contamination | Clean the MS source cone. HEMA is a low-mass analyte and susceptible to solvent noise. |

References

-

Centers for Disease Control and Prevention (CDC). (2009). Laboratory Procedure Manual: this compound in Urine.

-

[Link]

-

-

Alwis, K. U., et al. (2012). "Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS)." Analytica Chimica Acta, 750, 152-160.

-

[Link]

-

-

Schettgen, T., et al. (2010). "Mercapturic acids as biomarkers of exposure to alkylating agents." Archives of Toxicology, 84, 439-445.

-

[Link]

-

-

Baufroid, V., et al. (2007). "Exposure to Ethylene Oxide in Hospitals: Biological Monitoring and Influence of Glutathione S-Transferase and Epoxide Hydrolase Polymorphisms." Cancer Epidemiology, Biomarkers & Prevention, 16(4), 796-802.[1]

-

[Link]

-

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Reference range concentrations of this compound, a common metabolite of several volatile organic compounds, in the urine of adults in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Gas Chromatography Analysis of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (NAHEC) in Urine

Introduction & Biological Relevance[1][2][3][4][5]

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (NAHEC), also commonly referred to as 2-Hydroxyethylmercapturic Acid (HEMA) , is the primary urinary metabolite of Ethylene Oxide (EtO) , a potent alkylating agent and carcinogen used in sterilization and chemical synthesis. It is also a metabolite of Vinyl Chloride and Ethylene Dibromide.[1]

Monitoring NAHEC is critical for:

-

Occupational Toxicology: Assessing worker exposure in sterilization facilities.

-

Environmental Health: Evaluating population exposure to EtO in tobacco smoke and urban air.

Analytical Challenge

NAHEC is a polar, non-volatile mercapturic acid (MW 207.25 g/mol ). It contains a carboxylic acid group, a secondary amide, and a hydroxyl group. Direct GC analysis is impossible due to thermal instability and polarity.

-

Solution: A double-derivatization strategy is required to render the molecule volatile and stable:

-

Methylation: Converts the carboxylic acid to a methyl ester.

-

Silylation: Converts the free hydroxyl group to a trimethylsilyl (TMS) ether.

-

Methodological Considerations (Expertise & Logic)

While LC-MS/MS is often used for modern high-throughput screening, GC-MS remains a gold standard for structural confirmation and specificity in forensic and toxicological applications.

-

Why Acidic Methanol over Diazomethane? Classically, diazomethane was used for methylation. However, due to its explosion, toxicity, and carcinogenicity risks, this protocol utilizes Methanolic HCl . It provides quantitative esterification of the carboxylic acid without the safety hazards of diazomethane.

-

Why BSTFA/TMCS? After methylation, the hydroxyl group on the ethyl side chain must be capped to prevent peak tailing and adsorption. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a potent silylating agent that reacts rapidly with the hydroxyl group and ensures excellent chromatographic peak shape.

-

Internal Standardization: Isotope dilution is mandatory for accuracy in urine matrices. d4-NAHEC (N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine) is the preferred internal standard (IS) to correct for extraction efficiency and derivatization variability.

Reagents and Equipment

Chemicals[4][5][6][7][8][9][10][11][12][13][14]

-

Target Standard: this compound (NAHEC) (>98% purity).

-

Internal Standard: d4-NAHEC (or d3-NAHEC).

-

Derivatization Reagent A: 1.25 M HCl in Methanol (freshly prepared or commercial).

-

Derivatization Reagent B: BSTFA + 1% TMCS.

-

Extraction Solvent: Ethyl Acetate (HPLC Grade).

-

Acidification: 6 M Hydrochloric Acid (HCl).

-

Drying Agent: Anhydrous Sodium Sulfate (

).

Equipment

-

Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer (GC-MS).

-

Column: DB-5ms (or equivalent 5% phenyl-arylene polymer), 30 m

0.25 mm ID -

Nitrogen evaporator (TurboVap or similar).

-

Heating block capable of 60°C and 80°C.[2]

Experimental Protocol

Sample Preparation (Extraction)

The polarity of NAHEC requires acidification to suppress ionization of the carboxylic acid (

-

Aliquot: Transfer 1.0 mL of urine into a 15 mL glass centrifuge tube.

-

IS Spike: Add 50

L of d4-NAHEC internal standard solution (10 -

Acidification: Add 50

L of 6 M HCl to lower pH < 2. -

Salt Addition: Add 0.5 g of NaCl (salting out effect improves recovery).

-

Extraction: Add 4 mL of Ethyl Acetate.

-

Agitation: Shake mechanically for 10 minutes.

-

Separation: Centrifuge at 3000 rpm for 5 minutes.

-

Collection: Transfer the upper organic layer to a clean glass vial.

-

Repeat: Repeat extraction with another 4 mL of Ethyl Acetate. Combine organic layers.

-

Drying: Pass the combined extract through a small column of anhydrous

to remove residual water. -

Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Do not over-dry or bake the residue.

Derivatization (Two-Step)[4][11]

Step 1: Methylation (Carboxylic Acid

-

Add 200

L of 1.25 M HCl in Methanol to the dried residue. -

Cap tightly and incubate at 80°C for 30 minutes .

-

Cool to room temperature.

-

Evaporate to dryness under nitrogen at 40°C.

Step 2: Silylation (Hydroxyl

-

Add 50

L of Ethyl Acetate (anhydrous) to the vial. -

Add 50

L of BSTFA + 1% TMCS. -

Cap and incubate at 60°C for 30 minutes .

-

Transfer the solution to a GC autosampler vial with a glass insert.

GC-MS Acquisition Parameters

Gas Chromatograph

| Parameter | Setting |

| Inlet | Splitless mode, 250°C |

| Carrier Gas | Helium, Constant Flow 1.0 mL/min |

| Oven Program | Initial: 70°C (hold 1 min) |

| Ramp 1: 20°C/min to 180°C | |

| Ramp 2: 10°C/min to 280°C (hold 3 min) | |

| Transfer Line | 280°C |

Mass Spectrometer

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Ionization: Electron Impact (EI), 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Solvent Delay: 4.0 minutes (adjust based on solvent peak)

SIM Ion Selection

The derivative formed is N-Acetyl-S-(2-trimethylsilyloxyethyl)-L-cysteine methyl ester .

-

Molecular Weight: 293.45 u

-

Target Ions:

| Analyte | Target Ion (m/z) | Qualifier 1 (m/z) | Qualifier 2 (m/z) |

| NAHEC-Me-TMS | 293 (M | 278 (M-15) | 174 (Backbone) |

| d4-NAHEC-Me-TMS | 297 (M | 282 (M-15) | 178 |

Note: Always perform a Full Scan (50-450 m/z) with a high concentration standard first to confirm the fragmentation pattern on your specific instrument, as source geometry can affect ion ratios.

Workflow Visualization

Caption: Step-by-step workflow for the extraction and double-derivatization of NAHEC from urine.

Validation & Quality Assurance

To ensure "Trustworthiness" (Part 2), the following criteria must be met:

-

Linearity: Construct a calibration curve from 10 ng/mL to 2000 ng/mL. The

value must be > 0.995. -

Recovery: Spike blank urine at low (50 ng/mL) and high (1000 ng/mL) levels. Absolute recovery of the LLE step should be > 60%.

-

Limit of Detection (LOD): Should be determined experimentally (Signal-to-Noise > 3). Expected LOD is approx. 5–10 ng/mL.

-

Carryover: Inject a solvent blank after the highest standard. No peak should be detected at the retention time of NAHEC.

Troubleshooting

-

Low Sensitivity: Moisture interferes with silylation. Ensure the sample is completely dry before adding BSTFA.

-

Peak Tailing: Indicates active sites in the GC inlet. Change the liner and clip 10 cm from the column guard.

-

Incomplete Derivatization: If the mono-derivative (Methyl only) is observed, increase the silylation time or check the quality of the BSTFA reagent (it hydrolyzes easily).

References

-

National Center for Biotechnology Information (NCBI). "Urinary N-acetyl-S-2-hydroxyethyl-L-cysteine in rats as biological indicator of ethylene oxide exposure." PubMed. Available at: [Link]

-

Centers for Disease Control and Prevention (CDC). "Reference range concentrations of this compound... in the urine of adults." Journal of Exposure Analysis and Environmental Epidemiology. Available at: [Link]

-

Oxford Academic. "A rapid, sensitive method for the quantitation of this compound in human urine." Journal of Analytical Toxicology. Available at: [Link]

Sources

Application Note: A Robust Derivatization Protocol for the Quantification of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (NAHEC) by Gas Chromatography-Mass Spectrometry

Abstract

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (NAHEC), also known as 2-hydroxyethyl mercapturic acid (HEMA), is a critical urinary biomarker for assessing human exposure to several carcinogenic volatile organic compounds, including ethylene oxide, vinyl chloride, and ethylene dibromide[1][2][3]. Due to its high polarity, low volatility, and thermal instability, direct analysis of NAHEC by gas chromatography-mass spectrometry (GC-MS) is not feasible. This application note provides a comprehensive, field-proven guide for the chemical derivatization of NAHEC, transforming it into a volatile and stable compound suitable for sensitive and specific GC-MS analysis. We detail the underlying chemical principles, a step-by-step protocol for sample preparation and a two-step esterification-acylation derivatization, and recommended GC-MS parameters for robust quantification.

Introduction: The Analytical Challenge of NAHEC

The measurement of urinary mercapturic acids is a cornerstone of modern toxicology and occupational health monitoring, providing a non-invasive window into the metabolic fate of xenobiotics[4]. NAHEC is formed via the glutathione conjugation pathway, a major detoxification route for electrophilic compounds[5][6]. Its presence and concentration in urine correlate with exposure to hazardous precursors, making its accurate quantification essential for risk assessment[1][2].